

Application Notes and Protocols for In Vivo Imaging with SW120

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SW120**

Cat. No.: **B611084**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW120 is a novel, selective fluorescent ligand designed to target the sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97). The sigma-2 receptor is overexpressed in a wide range of proliferating cells, including numerous cancer cell lines, making **SW120** a valuable tool for in vivo imaging of tumors and monitoring cell proliferation. Studies have demonstrated a positive correlation between the uptake of **SW120** in solid tumors and the expression of the cell proliferation marker Ki-67. This makes **SW120** a promising probe for non-invasively assessing tumor proliferation status, which can be critical for evaluating cancer progression and the efficacy of therapeutic interventions.

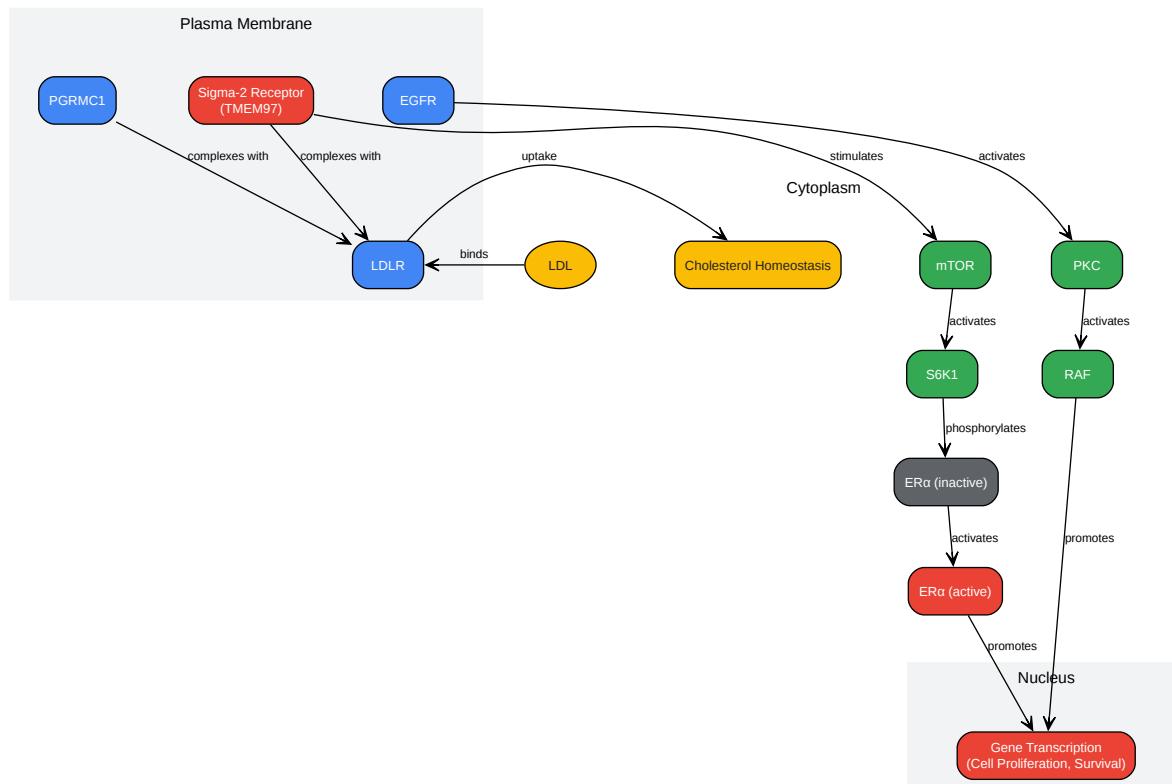
These application notes provide a comprehensive guide to utilizing **SW120** for in vivo imaging, covering its chemical properties, the underlying biological pathways, and detailed experimental protocols.

Chemical and Spectroscopic Properties of SW120

SW120 is synthesized by condensing the primary amine SW43 with the fluorophore NBD chloride. It exhibits high selectivity for the sigma-2 receptor over the sigma-1 receptor. The specific photophysical properties of **SW120** are essential for designing and executing in vivo imaging experiments.

Property	Value	Reference
Chemical Formula	C28H35N5O5	Inferred from synthesis
Molecular Weight	521.61 g/mol	Inferred from synthesis
Excitation Wavelength (in methanol)	~468 nm	
Emission Wavelength (in methanol)	~540 nm	
Receptor Target	Sigma-2 Receptor (TMEM97)	
Selectivity	High for Sigma-2 vs. Sigma-1	

Signaling Pathway of the Sigma-2 Receptor (TMEM97) in Cancer


The sigma-2 receptor (TMEM97) is implicated in several cellular processes that are crucial for cancer cell proliferation and survival. Its signaling network is complex and involves interactions with key cellular pathways. Understanding this pathway is vital for interpreting the results from *in vivo* imaging with **SW120**.

One of the key roles of TMEM97 is in the regulation of cholesterol homeostasis, which is often dysregulated in cancer cells to meet the demands of rapid proliferation. TMEM97 forms a complex with PGRMC1 (Progesterone Receptor Membrane Component 1) and the LDLR (Low-Density Lipoprotein Receptor) to facilitate the uptake of LDL.

In the context of breast cancer, TMEM97 has been shown to enhance the transcriptional activity of Estrogen Receptor α (ER α). This is achieved, in part, through the stimulation of the mTOR/S6K1 signaling pathway, which leads to the phosphorylation and activation of ER α . This enhanced ER α activity promotes tumor cell growth and can contribute to resistance to therapies like tamoxifen.

Furthermore, the sigma-2 receptor's interaction with EGFR (Epidermal Growth Factor Receptor) can lead to the activation of downstream signaling cascades, including the PKC and RAF kinases, which are well-known drivers of cell proliferation.

Below is a diagram illustrating the central role of the sigma-2 receptor (TMEM97) in cancer cell signaling.

[Click to download full resolution via product page](#)

Caption: Sigma-2 Receptor (TMEM97) signaling in cancer.

Experimental Protocols

In Vivo Fluorescence Imaging of Tumor-Bearing Mice with SW120

This protocol outlines the procedure for non-invasive imaging of tumor proliferation in a murine model using **SW120**.

Materials:

- **SW120** fluorescent probe
- Tumor-bearing mice (e.g., subcutaneous xenografts of MDA-MB-435, 66, or EMT6 cells in immunodeficient mice)
- Anesthesia (e.g., isoflurane)
- In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy) equipped with appropriate filters for **SW120**
- Sterile saline or PBS for injection
- Insulin syringes with 28-30 gauge needles

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for in vivo imaging with **SW120**.

Procedure:

- Animal Preparation:
 - Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
 - Place the anesthetized mouse on the imaging stage of the in vivo imaging system. Maintain body temperature using a heated stage.
- **SW120** Administration:
 - Prepare a solution of **SW120** in a sterile vehicle (e.g., saline or PBS). The optimal dosage should be determined empirically, but a starting point of 1-5 mg/kg can be considered.

- Administer the **SW120** solution to the mouse via intravenous (tail vein) injection. The typical injection volume is 100-200 μ L.
- In Vivo Fluorescence Imaging:
 - Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor-to-background contrast.
 - Set the imaging system parameters for **SW120**. Use an excitation filter around 465 nm and an emission filter around 540 nm. The exact filter set will depend on the available options on your specific imaging system.
 - Use an appropriate exposure time to achieve a good signal-to-noise ratio without saturation. This may range from a few seconds to a minute.
 - Acquire both a photographic (white light) image and a fluorescence image to allow for co-registration.
- Image Analysis:
 - Use the analysis software provided with the imaging system to quantify the fluorescence signal.
 - Draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor bearing area (for background measurement).
 - Calculate the average radiant efficiency (photons/sec/cm²/sr) within the ROIs.
 - Determine the tumor-to-background ratio (TBR) by dividing the average radiant efficiency of the tumor ROI by that of the background ROI.

Ex Vivo Biodistribution and Validation

This protocol describes the procedure for assessing the distribution of **SW120** in various organs and for validating the in vivo imaging results with ex vivo analysis and immunohistochemistry.

Materials:

- Mice previously imaged with **SW120**
- Surgical tools for dissection
- Phosphate-buffered saline (PBS)
- Formalin or paraformaldehyde for tissue fixation
- Cryostat or microtome for tissue sectioning
- Fluorescence microscope
- Antibodies for Ki-67 staining (for validation)

Procedure:

- Tissue Harvesting:
 - At the final imaging time point, euthanize the mouse.
 - Perfuse the mouse with PBS to remove blood from the vasculature.
 - Dissect and collect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, and muscle).
- Ex Vivo Fluorescence Imaging:
 - Arrange the excised tumor and organs in the in vivo imaging system.
 - Acquire fluorescence images of the tissues using the same imaging parameters as for the in vivo scans.
 - Quantify the fluorescence intensity in each organ to determine the biodistribution of **SW120**.
- Histological Validation:
 - Fix the tumor tissue in formalin and embed in paraffin, or snap-freeze in liquid nitrogen for cryosectioning.

- Prepare thin sections (5-10 μ m) of the tumor tissue.
- Perform immunofluorescence staining for the proliferation marker Ki-67.
- Image the tissue sections using a fluorescence microscope, capturing the **SW120** fluorescence and the Ki-67 staining.
- Co-localize the **SW120** signal with Ki-67 positive cells to validate that **SW120** accumulation correlates with cell proliferation at a microscopic level.

Quantitative Data Presentation

The following tables provide a template for presenting quantitative data from in vivo imaging experiments with **SW120**. The values provided are hypothetical and should be replaced with experimental data.

Table 1: In Vivo Tumor-to-Background Ratios (TBR) of **SW120** Over Time

Time Post-Injection (hours)	Average Tumor Radiant Efficiency ($\times 10^8$ photons/sec/cm ² /sr)	Average Background Radiant Efficiency ($\times 10^8$ photons/sec/cm ² /sr)	Tumor-to- Background Ratio (TBR)
1	2.5 \pm 0.4	1.2 \pm 0.2	2.1 \pm 0.3
4	4.8 \pm 0.7	1.0 \pm 0.1	4.8 \pm 0.6
8	6.2 \pm 0.9	0.8 \pm 0.1	7.8 \pm 1.1
24	5.5 \pm 0.8	0.5 \pm 0.1	11.0 \pm 1.5
48	3.1 \pm 0.5	0.4 \pm 0.1	7.8 \pm 1.2

Table 2: Ex Vivo Biodistribution of **SW120** at 24 Hours Post-Injection

Organ	Average Radiant Efficiency ($\times 10^8$ photons/sec/cm 2 /sr)	% Injected Dose per Gram (%ID/g) - Hypothetical
Tumor	5.8 \pm 0.9	10.2 \pm 1.5
Liver	8.2 \pm 1.2	14.5 \pm 2.1
Spleen	2.1 \pm 0.3	3.7 \pm 0.5
Kidneys	3.5 \pm 0.6	6.2 \pm 1.0
Lungs	1.5 \pm 0.2	2.6 \pm 0.4
Heart	0.8 \pm 0.1	1.4 \pm 0.2
Muscle	0.5 \pm 0.1	0.9 \pm 0.2

Conclusion

SW120 is a powerful fluorescent probe for in vivo imaging of cell proliferation through its specific targeting of the sigma-2 receptor (TMEM97). The protocols and information provided in these application notes offer a comprehensive framework for researchers to effectively utilize **SW120** in their preclinical cancer research. By following these guidelines, scientists can obtain valuable insights into tumor biology and the response to novel therapeutics.

- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Imaging with SW120]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611084#how-to-use-sw120-for-in-vivo-imaging\]](https://www.benchchem.com/product/b611084#how-to-use-sw120-for-in-vivo-imaging)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com